Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate
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Overview
Description
Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is an organic compound with a complex structure that includes an acetylamino group, a bromine atom, and a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate typically involves the reaction of an appropriate acetylamino precursor with a brominated butenoate ester. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction might be carried out in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl-(2E)-2-acetylamino-3-chloro-2-butenoate
- Methyl-(2E)-2-acetylamino-3-iodo-2-butenoate
- Methyl-(2E)-2-acetylamino-3-fluoro-2-butenoate
Uniqueness
Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity can lead to different chemical and biological properties, making this compound particularly interesting for research and development.
Properties
IUPAC Name |
methyl (E)-2-acetamido-3-bromobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDNFRLAPPLLQU-GQCTYLIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)OC)\NC(=O)C)/Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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